Unveiling the Physicochemical Landscape of Turanose: A Technical Guide for Researchers
Unveiling the Physicochemical Landscape of Turanose: A Technical Guide for Researchers
An In-depth Exploration of the Core Physicochemical Properties, Experimental Methodologies, and Biological Signaling of Turanose for Applications in Research and Drug Development.
Turanose, a structural isomer of sucrose, is emerging as a molecule of significant interest in the fields of food science, biotechnology, and pharmaceutical development.[1][2] This disaccharide, composed of glucose and fructose units linked by an α-1,3-glycosidic bond, presents a unique set of physicochemical characteristics that distinguish it from its more common counterpart, sucrose.[3][4] As a reducing sugar, Turanose participates in chemical reactions inaccessible to sucrose, opening avenues for its application as a functional ingredient and a tool in biological research.[5][6] This technical guide provides a comprehensive overview of the core physicochemical properties of Turanose, details the experimental protocols for their determination, and visually represents its role in plant signaling pathways.
Core Physicochemical Properties of Turanose
The distinct structural arrangement of Turanose confers a specific set of physical and chemical properties. These properties are crucial for its handling, application, and biological activity. The following tables summarize the key quantitative data available for Turanose.
Table 1: General and Physical Properties of Turanose
| Property | Value | References |
| Systematic Name | α-D-Glucopyranosyl-(1→3)-α-D-fructofuranose | [3] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [3] |
| Molar Mass | 342.30 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 168 - 177 °C (decomposes) | [8][9][10] |
| Solubility in Water (at 25 °C) | ~1000 mg/mL | [8] |
| Optical Rotation [α]D²⁰ (c=4 in H₂O) | +74.8° to +76.8° | [9] |
Table 2: Chemical and Stability Properties of Turanose
| Property | Description | References |
| Reducing Sugar | Yes, contains a free anomeric carbon. | [5] |
| Maillard Reaction | Participates readily in the Maillard reaction, leading to non-enzymatic browning. | [1][6] |
| pH Stability (at 90 °C) | Stable at pH 3.0; significant hydrolysis at pH 10.0. | [1][6] |
| Thermal Stability | Stable at acidic pH even at elevated temperatures; hydrolysis increases with temperature at alkaline pH. | [1] |
Experimental Protocols
Accurate determination of the physicochemical properties of Turanose is essential for its application. The following are detailed methodologies for key experiments.
Determination of Aqueous Solubility
Objective: To determine the maximum concentration of Turanose that can be dissolved in water at a specific temperature.
Materials:
-
Turanose
-
Distilled water
-
Analytical balance
-
Vortex mixer
-
Constant temperature water bath (25 °C)
-
Beakers and graduated cylinders
Protocol:
-
Equilibrate a known volume of distilled water (e.g., 10 mL) in a beaker within a constant temperature water bath set to 25 °C.
-
Weigh a known amount of Turanose using an analytical balance.
-
Add a small, pre-weighed portion of Turanose to the water and agitate vigorously using a vortex mixer until fully dissolved.
-
Continue adding small, known quantities of Turanose to the solution, ensuring complete dissolution after each addition.
-
The point at which a small amount of added Turanose no longer dissolves, and solid particles remain suspended after prolonged agitation, is considered the saturation point.
-
Calculate the solubility by dividing the total mass of dissolved Turanose by the volume of water used. The result is typically expressed in g/mL or mg/mL.[1]
Determination of Thermal and pH Stability
Objective: To assess the stability of Turanose under various temperature and pH conditions by measuring its hydrolysis into monosaccharides.
Materials:
-
Turanose solution (e.g., 10 mM)
-
Buffer solutions of varying pH (e.g., pH 3.0, 7.0, 10.0)
-
Heating blocks or water baths set to desired temperatures (e.g., 30, 50, 70, 90 °C)
-
Microcentrifuge tubes
-
Enzymatic glucose assay kit
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of Turanose in distilled water.
-
For each pH condition, dilute the Turanose stock solution in the corresponding buffer to the final desired concentration (e.g., 10 mM).
-
Aliquot the buffered Turanose solutions into microcentrifuge tubes.
-
Place the tubes in heating blocks or water baths pre-set to the experimental temperatures.
-
At specific time intervals (e.g., 0, 1, 2, 4 hours), remove an aliquot from each condition.
-
Measure the concentration of glucose released from the hydrolysis of Turanose using an enzymatic glucose assay kit, following the manufacturer's instructions.
-
Read the absorbance at the specified wavelength using a spectrophotometer.
-
The degree of hydrolysis is calculated based on the amount of glucose released relative to the initial Turanose concentration.[1]
Non-Enzymatic Browning (Maillard Reaction) Test
Objective: To evaluate the propensity of Turanose to undergo the Maillard reaction in the presence of an amino acid.
Materials:
-
Turanose solution (e.g., 20% w/v)
-
Glycine solution (e.g., 2%)
-
Sodium acetate buffer (pH 5.5)
-
Heating block or oven capable of reaching 120 °C
-
Spectrophotometer
Protocol:
-
Prepare a 20% (w/v) solution of Turanose in sodium acetate buffer (pH 5.5).
-
Prepare a 2% solution of glycine in the same buffer.
-
In a reaction tube, mix equal volumes of the Turanose solution and the glycine solution.
-
Incubate the mixture at a high temperature (e.g., 120 °C) for a specific duration (e.g., 1 hour).
-
After incubation, cool the samples to room temperature.
-
Measure the absorbance of the solution at 420 nm using a spectrophotometer. The intensity of the brown color, indicated by the absorbance reading, is proportional to the extent of the Maillard reaction.[1]
Signaling Pathways and Experimental Workflows
Turanose Signaling in Plants
Turanose, being a non-metabolizable sucrose analog in higher plants, acts as a signaling molecule, triggering a distinct pathway compared to metabolizable sugars like glucose and sucrose.[1][11] This pathway is often associated with stress responses. The following diagram illustrates a simplified model of Turanose-induced signaling in plant cells.
Caption: Simplified signaling pathway of Turanose in a plant cell.
General Experimental Workflow for Physicochemical Characterization
The determination of the physicochemical properties of a sugar like Turanose follows a structured workflow, from sample preparation to data analysis.
Caption: General workflow for determining physicochemical properties of Turanose.
References
- 1. Metabolizable and Non-Metabolizable Sugars Activate Different Signal Transduction Pathways in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. easpublisher.com [easpublisher.com]
- 3. Metabolizable and non-metabolizable sugars activate different signal transduction pathways in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical properties and polarization value in raw and refined sugar [journals.ekb.eg]
- 5. Hexokinase as a sugar sensor in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The Bifunctional Role of Hexokinase in Metabolism and Glucose Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical properties of turanose and its potential applications as a sucrose substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hexose Kinases and Their Role in Sugar-Sensing and Plant Development [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Turanose - Wikipedia [en.wikipedia.org]
